molecular formula C17H18F3N3O4 B4328158 ETHYL 2-[3-METHYL-5-({2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETYL}AMINO)-1H-PYRAZOL-1-YL]ACETATE

ETHYL 2-[3-METHYL-5-({2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETYL}AMINO)-1H-PYRAZOL-1-YL]ACETATE

Cat. No.: B4328158
M. Wt: 385.34 g/mol
InChI Key: GYWRLDYLDVKMKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [3-methyl-5-({[3-(trifluoromethyl)phenoxy]acetyl}amino)-1H-pyrazol-1-yl]acetate is a complex organic compound that features a trifluoromethyl group, a phenoxy group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[3-METHYL-5-({2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETYL}AMINO)-1H-PYRAZOL-1-YL]ACETATE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the trifluoromethyl group, and the esterification process. Common synthetic routes may involve:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Esterification: The final step involves the esterification of the pyrazole derivative with ethyl acetate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl [3-methyl-5-({[3-(trifluoromethyl)phenoxy]acetyl}amino)-1H-pyrazol-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group or the ester group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl [3-methyl-5-({[3-(trifluoromethyl)phenoxy]acetyl}amino)-1H-pyrazol-1-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-[3-METHYL-5-({2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETYL}AMINO)-1H-PYRAZOL-1-YL]ACETATE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes, while the pyrazole ring can interact with enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-methyl-5-(phenoxyacetylamino)-1H-pyrazol-1-ylacetate: Similar structure but lacks the trifluoromethyl group.

    METHYL 2-[3-METHYL-5-({2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETYL}AMINO)-1H-PYRAZOL-1-YL]ACETATE: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

Ethyl [3-methyl-5-({[3-(trifluoromethyl)phenoxy]acetyl}amino)-1H-pyrazol-1-yl]acetate is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-[3-methyl-5-[[2-[3-(trifluoromethyl)phenoxy]acetyl]amino]pyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O4/c1-3-26-16(25)9-23-14(7-11(2)22-23)21-15(24)10-27-13-6-4-5-12(8-13)17(18,19)20/h4-8H,3,9-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWRLDYLDVKMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C)NC(=O)COC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 2-[3-METHYL-5-({2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETYL}AMINO)-1H-PYRAZOL-1-YL]ACETATE
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ETHYL 2-[3-METHYL-5-({2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETYL}AMINO)-1H-PYRAZOL-1-YL]ACETATE
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ETHYL 2-[3-METHYL-5-({2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETYL}AMINO)-1H-PYRAZOL-1-YL]ACETATE
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ETHYL 2-[3-METHYL-5-({2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETYL}AMINO)-1H-PYRAZOL-1-YL]ACETATE
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ETHYL 2-[3-METHYL-5-({2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETYL}AMINO)-1H-PYRAZOL-1-YL]ACETATE
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ETHYL 2-[3-METHYL-5-({2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETYL}AMINO)-1H-PYRAZOL-1-YL]ACETATE

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